N-{[4-bromo-3-(trifluoromethyl)phenyl]methyl}cyclopropanamine
Description
N-{[4-bromo-3-(trifluoromethyl)phenyl]methyl}cyclopropanamine is a cyclopropanamine derivative featuring a benzyl group substituted with bromo (Br) and trifluoromethyl (CF₃) groups at the 4- and 3-positions of the aromatic ring, respectively. This compound is structurally characterized by its cyclopropane ring fused to an amine group, which is linked to a brominated and fluorinated aromatic system. The bromo and trifluoromethyl substituents are known to enhance metabolic stability and influence binding interactions in drug-receptor systems, making such compounds valuable in drug discovery.
Properties
IUPAC Name |
N-[[4-bromo-3-(trifluoromethyl)phenyl]methyl]cyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF3N/c12-10-4-1-7(6-16-8-2-3-8)5-9(10)11(13,14)15/h1,4-5,8,16H,2-3,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVNUVCKKCNIGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC(=C(C=C2)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-bromo-3-(trifluoromethyl)phenyl]methyl}cyclopropanamine typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-3-(trifluoromethyl)benzyl bromide and cyclopropanamine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 4-bromo-3-(trifluoromethyl)benzyl bromide is reacted with cyclopropanamine under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-{[4-bromo-3-(trifluoromethyl)phenyl]methyl}cyclopropanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine atom, using reagents like sodium azide or thiolates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium azide in DMF or thiolates in ethanol.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Reduced amine derivatives.
Substitution: Azide or thiol-substituted products.
Scientific Research Applications
Medicinal Chemistry
N-{[4-bromo-3-(trifluoromethyl)phenyl]methyl}cyclopropanamine has potential applications in drug development. The presence of the trifluoromethyl group is known to enhance the pharmacokinetic properties of compounds, such as increased metabolic stability and lipophilicity, making it an attractive candidate for pharmaceutical research.
Case Studies
- Antidepressant Activity : Preliminary studies suggest that derivatives of cyclopropanamines exhibit antidepressant effects. The structural similarity of this compound to known antidepressants may warrant further investigation into its efficacy in treating mood disorders.
- Anticancer Properties : Research into structurally related compounds has shown promising anticancer activities. The unique electronic properties imparted by the trifluoromethyl group may enhance interactions with biological targets involved in cancer progression.
Material Science
The compound's distinctive properties make it suitable for applications in material science, particularly in the development of advanced materials with specific electronic or thermal characteristics.
Applications
- Polymer Chemistry : The incorporation of this compound into polymer matrices could lead to materials with enhanced thermal stability and mechanical properties due to its unique molecular structure.
- Nanotechnology : Its potential use as a building block for nanoscale materials could facilitate the development of novel nanocomposites with tailored functionalities for electronics or catalysis.
Synthetic Intermediate
As a synthetic intermediate, this compound can be utilized in various organic synthesis pathways.
Synthetic Routes
The synthesis of this compound can be achieved through several methods, including:
- Direct Alkylation : Using cyclopropanamine as a nucleophile to react with the appropriate electrophile derived from the bromo-trifluoromethyl phenyl moiety.
- Functionalization Reactions : Employing palladium-catalyzed cross-coupling reactions to introduce the cyclopropanamine group into complex organic frameworks.
Mechanism of Action
The mechanism of action of N-{[4-bromo-3-(trifluoromethyl)phenyl]methyl}cyclopropanamine involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The bromine atom can participate in halogen bonding, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Key Observations :
- Bromo vs.
- Trifluoromethyl vs. Nitro/Methoxy: The CF₃ group offers strong electron-withdrawing effects and metabolic resistance, unlike nitro (NO₂) or methoxy (OCH₃) groups, which may confer redox instability or hydrogen-bonding capabilities.
Variations in the Amine Substituent
The amine group’s structure (cyclopropanamine vs. cyclobutanamine/cyclopentanamine) impacts conformational flexibility and receptor binding:
Key Observations :
- Smaller rings (e.g., cyclopropane) impose rigidity, favoring interactions with flat binding pockets (e.g., kinase ATP sites).
- Larger rings (e.g., cyclopentane) improve solubility but may reduce target specificity.
Physicochemical and Pharmacological Comparisons
Lipophilicity and Solubility
Bioactivity
- Kinase Inhibition : Trifluoromethyl groups in analogs (e.g., CAS 892570-81-9) are linked to kinase inhibition, suggesting the target compound may share this activity.
- Antimicrobial Activity : Brominated cyclopentanamines (e.g., ) show Gram-positive antibacterial effects, though cyclopropanamine derivatives are less explored in this context.
Biological Activity
N-{[4-bromo-3-(trifluoromethyl)phenyl]methyl}cyclopropanamine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various research studies and databases.
- CAS Number : 1540255-99-9
- Molecular Formula : C11H11BrF3N
- Molecular Weight : 294.11 g/mol
The biological activity of this compound can be attributed to its structural features, which suggest interactions with various biological targets. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and influencing receptor binding affinity.
Biological Activity Overview
- Antidepressant Effects : Research indicates that compounds with similar structures may exhibit antidepressant properties by modulating neurotransmitter levels, particularly serotonin and norepinephrine. A study on related cyclopropanamine derivatives showed significant activity in animal models of depression, suggesting a similar potential for this compound.
- Anticancer Activity : Preliminary data suggest that this compound may inhibit cancer cell proliferation. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
- Neuroprotective Properties : Similar compounds have been investigated for neuroprotective effects in models of neurodegenerative diseases. The ability to cross the blood-brain barrier could position this compound as a candidate for further studies in neuroprotection.
Table 1: Summary of Biological Activities
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively documented. However, the presence of the trifluoromethyl group is expected to enhance metabolic stability and bioavailability.
Future Research Directions
Further studies are necessary to elucidate the full spectrum of biological activities associated with this compound:
- In Vivo Studies : Conducting comprehensive in vivo studies to evaluate therapeutic efficacy and safety.
- Mechanistic Studies : Investigating the specific molecular pathways influenced by this compound.
- Structural Modifications : Exploring analogs to optimize activity and reduce potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
